molecular formula C10H11ClO3 B180902 2-(4-Chloro-3-methylphenoxy)propanoic acid CAS No. 777-54-8

2-(4-Chloro-3-methylphenoxy)propanoic acid

Cat. No. B180902
CAS RN: 777-54-8
M. Wt: 214.64 g/mol
InChI Key: DRKJHOSTQZAYFT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)propanoic acid is a chemical compound with the CAS Number: 777-54-8 . It has a molecular weight of 214.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a colorless crystal with a melting point of 94 to 95 °C . It has a solubility in water of 900 mg/L at 20 °C .

Scientific Research Applications

Herbicide Application in Agriculture

2-(4-Chloro-3-methylphenoxy)propanoic acid, also known as Mecoprop or MCPP, is widely used as a general-use herbicide. It is found in many household weed killers and “weed-and-feed” type lawn fertilizers. The primary use of this compound is to control broadleaf weeds, which are common pests in both agricultural and residential settings .

Environmental Fate and Transport

Understanding the environmental fate and transport of Mecoprop is crucial for assessing its ecological impact. Studies have focused on its sorption to soil, which affects its mobility and potential to contaminate groundwater . Further research in this field could provide insights into how to mitigate environmental risks associated with its use.

Microbial Degradation

Research has been conducted on the microbial degradation of Mecoprop, which is essential for bioremediation efforts. Enantioselective degradation by mixed and pure bacterial cultures has been observed, indicating potential pathways for breaking down this compound in the environment .

Analytical Chemistry

In analytical chemistry, methods have been developed to determine Mecoprop and its transformation products (TPs) in various matrices such as water. This is important for monitoring its presence and understanding its behavior in different environmental compartments .

Toxicology and Human Health Impact

Toxicological studies are essential to evaluate the potential health risks associated with exposure to Mecoprop. Occupational health resources provide information on safe handling practices and exposure limits to protect workers who may come into contact with this herbicide .

Safety and Hazards

The compound is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJHOSTQZAYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998915
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)propanoic acid

CAS RN

777-54-8
Record name Propionic acid, 2-((4-chloro-m-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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